Chemical structure of 5-(Aminocarbonyl)-2-methoxyphenylboronic acid
Chemical structure of 5-(Aminocarbonyl)-2-methoxyphenylboronic acid
An In-Depth Technical Guide to 5-(Aminocarbonyl)-2-methoxyphenylboronic Acid in Medicinal Chemistry
The strategic design of active pharmaceutical ingredients (APIs) heavily relies on modular building blocks that can introduce complex pharmacophores in a single synthetic step. 5-(Aminocarbonyl)-2-methoxyphenylboronic acid (CAS: 1127647-65-7) is a highly specialized organoboron compound engineered for this exact purpose. By combining a reactive boronic acid moiety with an electron-donating methoxy group and a hydrogen-bonding primary amide, this compound serves as a critical lynchpin in the late-stage functionalization of drug candidates via Suzuki-Miyaura cross-coupling.
This whitepaper provides a comprehensive mechanistic and operational guide to deploying 5-(Aminocarbonyl)-2-methoxyphenylboronic acid in advanced organic synthesis. We will deconstruct its physicochemical profile, analyze its behavior during transmetalation, and establish a self-validating experimental protocol designed to mitigate common degradation pathways like protodeboronation.
Structural and Physicochemical Profiling
The utility of 5-(Aminocarbonyl)-2-methoxyphenylboronic acid lies in the synergistic electronic effects of its substituents. Understanding these properties is the first step in predicting its reactivity and stability.
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The Boronic Acid (-B(OH)₂): Located at C1, this electrophilic center requires activation by a Lewis base (typically an inorganic oxygen-based anion) to form a nucleophilic boronate "ate" complex, which is the active species in cross-coupling.
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The ortho-Methoxy Group (-OCH₃): Positioned at C2, this group exerts a strong positive mesomeric (+M) effect, increasing the electron density of the aromatic ring. This electron richness accelerates the transmetalation step. However, its proximity to the boronic acid introduces steric hindrance, which must be overcome by selecting appropriate transition-metal ligands.
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The meta-Carbamoyl Group (-CONH₂): Positioned at C5, this primary amide is a privileged pharmacophore in medicinal chemistry, acting as both a hydrogen-bond donor and acceptor. Pre-installing this group on the boronic acid circumvents the need for late-stage amidation, which often requires harsh peptide-coupling reagents that can degrade sensitive APIs.
Quantitative Physicochemical Data
The following table summarizes the core metrics required for stoichiometric calculations and analytical validation[1].
| Property | Value |
| Chemical Name | 5-(Aminocarbonyl)-2-methoxyphenylboronic acid |
| Synonym | (5-Carbamoyl-2-methoxyphenyl)boronic acid |
| CAS Registry Number | 1127647-65-7 |
| Molecular Formula | C₈H₁₀BNO₄ |
| Molecular Weight | 194.98 g/mol |
| Canonical SMILES | COC1=CC=C(C(N)=O)C=C1B(O)O |
| Typical Purity | ≥ 95% (HPLC/NMR) |
Mechanistic Utility in Suzuki-Miyaura Cross-Coupling
The is the premier method for constructing C(sp²)–C(sp²) bonds[2]. When utilizing 5-(Aminocarbonyl)-2-methoxyphenylboronic acid, the reaction mechanics are heavily influenced by the ortho-methoxy substituent.
During the catalytic cycle, the rate-limiting step is often transmetalation —the transfer of the aryl group from the boron atom to the palladium(II) center. The electron-donating nature of the methoxy group makes the ipso-carbon highly nucleophilic, which thermodynamically favors transmetalation. However, the steric bulk of the ortho-substituent can physically impede the approach of the bulky Pd(II) complex[3]. To resolve this kinetic bottleneck, the use of bidentate ligands with large bite angles (e.g., dppf) or electron-rich, sterically demanding monodentate phosphines (e.g., SPhos) is required to force the reductive elimination step and turn over the catalyst efficiently.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the transmetalation step.
Experimental Methodology: Standardized Cross-Coupling Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Every reagent choice is grounded in chemical causality to maximize the yield of the primary amide-bearing biaryl product while suppressing side reactions.
Reagents and Stoichiometry
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Aryl Halide (Electrophile): 1.0 equivalent.
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5-(Aminocarbonyl)-2-methoxyphenylboronic acid: 1.3 equivalents. (Causality: A 30% excess compensates for minor substrate loss due to thermal protodeboronation).
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Catalyst (Pd(dppf)Cl₂): 5 mol%. (Causality: The dppf ligand's wide bite angle accelerates reductive elimination, preventing the catalyst from resting in the sterically congested Pd(II) diaryl state).
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Base (K₃PO₄): 2.0 equivalents. (Causality: Potassium phosphate is sufficiently basic to form the reactive boronate complex but mild enough to avoid hydrolyzing the primary amide or accelerating protodeboronation).
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v). (Causality: The biphasic nature ensures the organic electrophile and the inorganic base/boronic acid are fully solvated, maximizing interfacial reactivity).
Step-by-Step Workflow
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Atmospheric Control: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 5-(Aminocarbonyl)-2-methoxyphenylboronic acid, K₃PO₄, and Pd(dppf)Cl₂. Seal the flask with a rubber septum.
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Degassing: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. (Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid into a biaryl byproduct).
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Solvent Addition: In a separate flask, sparge the 1,4-Dioxane/H₂O mixture with Argon for 15 minutes. Transfer the degassed solvent to the reaction flask via a gas-tight syringe.
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Thermal Activation: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12–18 hours. (Causality: Elevated temperatures provide the activation energy required to overcome the steric hindrance of the ortho-methoxy group during transmetalation).
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Reaction Quench and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the primary amide).
Stability, Storage, and Degradation Pathways
Electron-rich boronic acids are inherently susceptible to degradation. For 5-(Aminocarbonyl)-2-methoxyphenylboronic acid, the primary mode of failure is protodeboronation —the cleavage of the carbon-boron bond to yield 3-methoxybenzamide and boric acid[4].
The ortho-methoxy group exacerbates this issue. Under basic aqueous conditions, the boronic acid converts to the boronate anion. The electron-donating methoxy group stabilizes the transition state during the subsequent sigma-bond metathesis, accelerating the hydrolytic cleavage of the C-B bond[5].
To mitigate this, the compound must be stored under inert gas at 2–8 °C, protected from moisture. During reactions, utilizing anhydrous bases (like CsF) or strictly controlling the equivalents of water can suppress this pathway.
Caption: Base-mediated protodeboronation degradation pathway of electron-rich boronic acids.
References
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Organic Chemistry Portal. "Suzuki Coupling." Organic Reactions Database. Available at:[Link]
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Lei, P., et al. "General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature." Organic Letters, 2017, 19, 6510-6513. Available at:[Link]
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Kuivila, H. G., et al. "Electrophilic Displacement Reactions: XV. Kinetics and Mechanism of the Base-Catalyzed Protodeboronation of Areneboronic Acids." Canadian Journal of Chemistry, 1961. Available at:[Link]
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Cox, P. A., et al. "Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes." The Journal of Organic Chemistry, 2014, 79(16), 7277-7285. Available at:[Link]
Sources
- 1. 1127647-65-7|(5-Carbamoyl-2-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
